molecular formula C10H14ClN3O2 B1405879 Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate CAS No. 1187222-00-9

Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate

Cat. No. B1405879
M. Wt: 243.69 g/mol
InChI Key: UOLVHJGYSHBODW-UHFFFAOYSA-N
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Description

Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C10H14ClN3O2 and a molecular weight of 243.69 . It is typically stored at 4°C and is available in powder form .


Synthesis Analysis

The synthesis of tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate involves the reaction of the preceding intermediate with sodium methoxide in methanol . The mixture turns red immediately upon the addition of sodium methoxide, and stirring is continued at room temperature for an additional 6 hours . The mixture is then concentrated in vacuo, and the residue is diluted with water . The aqueous phase is extracted with diethyl ether, and the combined organic extracts are dried over sodium sulfate . The filtrate is then concentrated under reduced pressure to afford the desired product .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14ClN3O2/c1-10(2,3)16-9(15)14-5-7-4-13-8(11)6-12-7/h4,6H,5H2,1-3H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate is a powder that is stored at 4°C . Its molecular weight is 243.69 .

Scientific Research Applications

Synthesis and Biological Evaluation

Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate and its derivatives have been synthesized and evaluated for their biological activities. These compounds have shown notable anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. For instance, certain derivatives demonstrated significant inhibition against Mycobacterium tuberculosis and Trichophyton mentagrophytes, a fungal strain. They also exhibited potent inhibitory effects on oxygen evolution rate in spinach chloroplasts (Doležal et al., 2006).

Crystal Structures and Interactions

Studies on the crystal structures of derivatives of tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate have revealed complex interactions such as hydrogen and halogen bonds. These studies are crucial for understanding the molecular arrangements and potential applications in various fields, including material science and pharmaceuticals (Baillargeon et al., 2017).

Chemical Synthesis and Applications

The compound and its related structures are used in various chemical synthesis processes. For example, they serve as intermediates in the preparation of different organophosphine compounds and other complex molecules. These synthetic routes are significant in the development of new materials and drugs (Ortiz et al., 1999).

Antibacterial Activity

Some derivatives of tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate have been synthesized and tested for their antibacterial properties. These compounds have shown effectiveness against specific bacterial strains, highlighting their potential as antibacterial agents (Prasad, 2021).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

tert-butyl N-[(6-chloropyrazin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-10(2,3)16-9(15)13-5-7-4-12-6-8(11)14-7/h4,6H,5H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLVHJGYSHBODW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ((6-chloropyrazin-2-yl)methyl)carbamate

Synthesis routes and methods

Procedure details

tert-butyl methylcarbamate (prepared following a method substantially similar to the one described in JACS, 2003, 125, 7307-7312)(10.52 g, 80.21 mmol, 1.05 eq.) was dissolved in dry THF (120 mL) and cooled in an ice-bath. NaH (3.51 g, 87.84 mmol, 60%, 1.15 eq.) was added portionwise and the resultant suspension was stirred at RT for 1 hour. The suspension was cooled in an ice-bath and 2,6-dicloropyrazine (11.38 g, 76.39 mmol, 1 eq.) was added portionwise. The reaction mixture was stirred at RT overnight.
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Reaction Step One
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3.51 g
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11.38 g
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120 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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